

Scalable Synthesis Strategies for Berkelic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: *Berkelic acid*

Cat. No.: *B1263399*

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Introduction

Berkelic acid, a fungal metabolite isolated from an extremophilic *Penicillium* species, has garnered significant attention due to its unique molecular architecture and promising biological activity, including potent and selective inhibition of matrix metalloproteinase-3 (MMP-3) and caspase-1, as well as notable activity against the OVCAR-3 human ovarian cancer cell line. The complex tetracyclic structure, featuring a spiroketal core and multiple stereocenters, presents a formidable challenge for chemical synthesis. The limited availability from natural sources necessitates the development of efficient and scalable synthetic routes to enable further biological evaluation and drug development efforts. This document provides detailed application notes and protocols for three prominent scalable synthesis strategies for *(-)-Berkelic acid*, developed by the research groups of Fañanás/Rodríguez, Zhou/Qu, and Kigoshi.

Comparative Overview of Scalable Synthetic Strategies

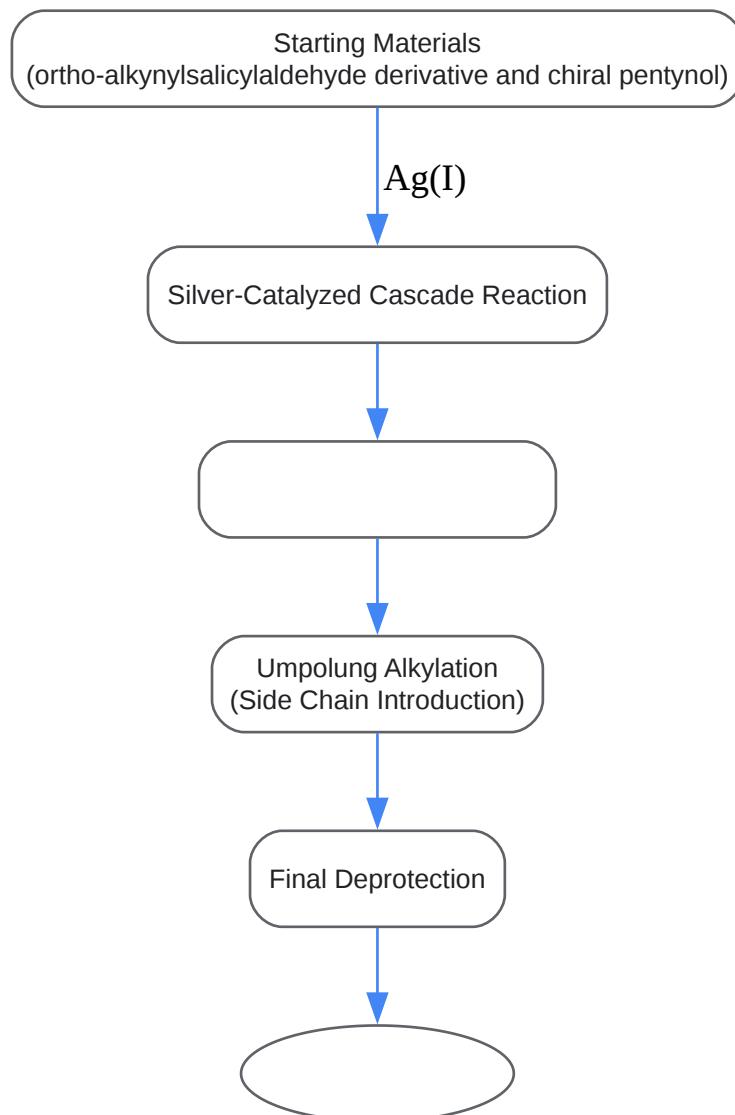
The following table summarizes the key quantitative data for the three discussed scalable synthetic routes to *(-)-Berkelic acid*, providing a basis for comparison of their efficiency and practicality.

Parameter	Fañanás/Rodríguez (2012)	Zhou/Qu (2020)	Hanada/Yoshida/Kigoshi (2024)
Total Steps	7	8	10
Overall Yield	Not explicitly stated	~15%	~11%
Key Strategy	Protecting-group-free synthesis, Silver-catalyzed cascade	Catellani reaction/oxa-Michael cascade, Late-stage Ni-catalyzed coupling	Scalable triol synthesis, Regioselective spiroacetal/pyran formation
Scalability	Key steps demonstrated on gram scale	Not explicitly stated	Scalable synthesis of a key intermediate demonstrated

Strategy 1: Protecting-Group-Free Synthesis (Fañanás/Rodríguez)

This strategy is distinguished by its efficiency and avoidance of protecting groups for hydroxyl functionalities, which significantly shortens the synthetic sequence. A key feature is a silver-catalyzed cascade reaction to construct the polycyclic core in a single step from simple starting materials. All but the final step have been successfully performed on a gram scale.

Experimental Workflow



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Protecting-group-free synthesis workflow.

Key Experimental Protocol: Silver-Catalyzed Cascade for Tetracyclic Core Formation

Objective: To construct the tetracyclic core of **Berkelic acid** in a single step.

Materials:

- ortho-alkynylsalicylaldehyde derivative

- Chiral pentynol derivative
- Silver(I) catalyst (e.g., AgOTf, AgNTf₂)
- Anhydrous solvent (e.g., Dichloromethane, Toluene)
- Inert atmosphere (Argon or Nitrogen)

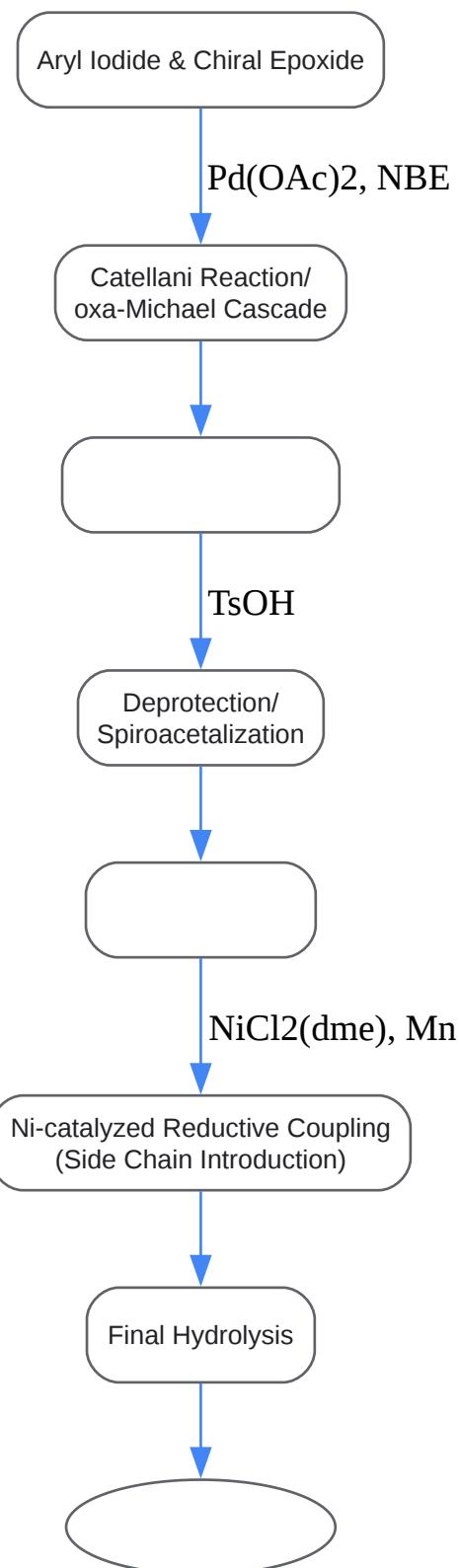
Procedure:

- To a solution of the ortho-alkynylsalicylaldehyde derivative (1.0 eq) in anhydrous solvent under an inert atmosphere, add the chiral pentynol derivative (1.1 eq).
- Add the silver(I) catalyst (0.1 eq) to the reaction mixture.
- Stir the reaction at the designated temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.
- Upon completion, quench the reaction and perform an aqueous work-up.
- Purify the crude product by column chromatography to yield the tetracyclic core.

Strategy 2: Convergent Synthesis via Catellani Reaction (Zhou/Qu)

This approach utilizes a highly efficient palladium-catalyzed Catellani reaction coupled with an oxa-Michael cascade to assemble the isochroman scaffold.^{[1][2]} The synthesis is completed in eight linear steps and features a late-stage nickel-catalyzed reductive coupling to introduce the side chain.^[1]

Synthetic Pathway



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Convergent synthesis featuring a Catellani reaction.

Key Experimental Protocol: Catellani/oxa-Michael Cascade

Objective: To construct the isochroman scaffold of **Berkelic acid**.

Materials:

- Aryl iodide precursor
- Chiral epoxide
- Enone
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Norbornene (NBE)
- Ligand (e.g., XPhos)
- Base (e.g., Cs_2CO_3)
- Anhydrous solvent (e.g., NMP)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

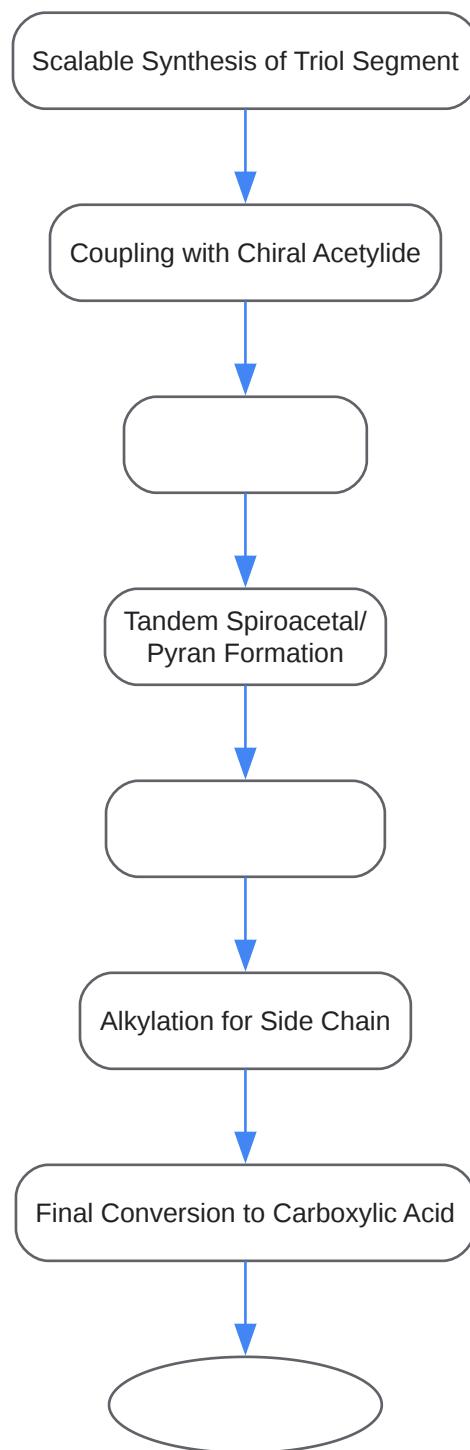
- In a glovebox, charge a reaction vessel with $\text{Pd}(\text{OAc})_2$ (0.1 eq), ligand (0.2 eq), NBE (0.5 eq), and base (2.0 eq).
- Add a solution of the aryl iodide (1.0 eq), chiral epoxide (1.5 eq), and enone (1.2 eq) in anhydrous solvent.
- Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 60 °C).
- Monitor the reaction progress by LC-MS.

- Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
- Perform an aqueous work-up and purify the crude product by column chromatography to obtain the isochroman derivative.

Strategy 3: Concise Synthesis via Regioselective Spiroacetal/Pyran Formation (Hanada/Yoshida/Kigoshi)

This recent strategy focuses on a concise route to **(-)-Berkelic acid**, highlighted by a scalable synthesis of a key triol segment.^[3] The tetracyclic skeleton is constructed through a regio- and stereoselective tandem spiroacetal/pyran formation from a simpler alkyne precursor.^[3]

Logical Flow of the Synthesis



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Concise synthesis with scalable triol preparation.

Key Experimental Protocol: Scalable Synthesis of the Triol Segment

Objective: To prepare the key triol intermediate on a large scale.

Materials:

- Commercially available 4-bromo-2,6-difluorobenzoic acid
- Organoboron reagent for Suzuki-Miyaura coupling
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- Solvent system (e.g., Toluene/Ethanol/Water)
- Oxidizing agent for subsequent conversion to the triol
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a degassed solution of 4-bromo-2,6-difluorobenzoic acid (1.0 eq), the organoboron reagent (1.2 eq), and base (3.0 eq) in the solvent system, add the palladium catalyst (0.05 eq).
- Heat the reaction mixture under an inert atmosphere at the designated temperature (e.g., 90 °C) until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction, perform an aqueous work-up, and extract the product.
- The resulting biaryl compound is then subjected to a series of reduction and hydroxylation steps to yield the triol segment.
- Purify the final triol product by crystallization or column chromatography. This multi-gram scale synthesis provides a crucial building block for the total synthesis.

Conclusion

The synthetic strategies presented herein offer viable pathways for the scalable production of **(-)-Berkelic acid**. The protecting-group-free approach by Fañanás and Rodríguez is notable for its step-economy. The convergent synthesis by Zhou and Qu provides an elegant application of modern catalytic methods. The recent work by Hanada, Yoshida, and Kigoshi demonstrates a practical and concise route with a focus on the scalable preparation of a key intermediate. The choice of a particular strategy will depend on the specific requirements of the research or development program, including scale, available resources, and desired overall efficiency. These detailed notes and protocols aim to provide a solid foundation for researchers to embark on the synthesis of this fascinating and biologically important natural product.

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